An In-depth Technical Guide to the Chemical Properties of 6-bromo-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 6-bromo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold, known to interact with a variety of biological targets. The strategic placement of the bromine atom and the carboxylic acid group provides versatile handles for synthetic modifications, making it a valuable building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 6-bromo-1H-indazole-3-carboxylic acid.
Chemical and Physical Properties
While specific experimental data for 6-bromo-1H-indazole-3-carboxylic acid is not extensively documented in publicly available literature, its properties can be reliably inferred from data on closely related analogues and predictive models.
| Property | Value (Predicted/Inferred) | Reference/Notes |
| Molecular Formula | C₈H₅BrN₂O₂ | - |
| Molecular Weight | 241.04 g/mol | - |
| CAS Number | 660823-36-9 | - |
| Appearance | Off-white to pale yellow solid | Based on appearance of similar indazole derivatives. |
| Melting Point | >250 °C (decomposes) | Estimated based on the high melting point of the isomeric 6-bromo-1H-indazole-4-carboxylic acid (293-298 °C) and other related indazole carboxylic acids. High melting points are typical for such rigid, hydrogen-bonding capable structures.[1] |
| Boiling Point | 436.5 ± 25.0 °C (Predicted) | Predicted value. Significant decomposition is expected at this temperature. |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol. | The carboxylic acid and indazole moieties allow for some polarity and hydrogen bonding, while the brominated benzene ring imparts lipophilicity. |
| pKa | ~3-4 for the carboxylic acid; ~12-13 for the indazole N-H | Estimated based on typical pKa values for aromatic carboxylic acids and the indazole N-H proton. |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13.5-14.5 | br s | 1H | COOH | The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift due to hydrogen bonding. |
| ~13.0-14.0 | br s | 1H | N-H | The indazole N-H proton is also a broad singlet, often in a similar region to the carboxylic acid proton. Its position can be solvent and concentration dependent. |
| ~8.0-8.2 | d | 1H | H-4 | The proton at position 4 is expected to be a doublet, coupled to H-5. |
| ~7.8-7.9 | d | 1H | H-7 | The proton at position 7 is expected to be a doublet, coupled to H-5. |
| ~7.4-7.6 | dd | 1H | H-5 | The proton at position 5 will appear as a doublet of doublets due to coupling with both H-4 and H-7. |
¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165-170 | C=O | The carbonyl carbon of the carboxylic acid. |
| ~140-145 | C-7a | Quaternary carbon at the ring junction. |
| ~135-140 | C-3 | Carbon bearing the carboxylic acid group. |
| ~125-130 | C-5 | - |
| ~120-125 | C-4 | - |
| ~115-120 | C-6 | Carbon bearing the bromine atom. Its chemical shift is influenced by the heavy atom effect. |
| ~110-115 | C-7 | - |
| ~105-110 | C-3a | Quaternary carbon at the ring junction. |
FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) | A very broad and characteristic absorption due to strong hydrogen bonding. |
| ~3100 | N-H stretch (indazole) | A sharper peak than the O-H stretch, but still can be broad. |
| ~1700-1680 | C=O stretch (carboxylic acid) | A strong, sharp absorption. The position may be slightly lower due to conjugation with the indazole ring. |
| ~1620, ~1470 | C=C and C=N stretches (aromatic) | Multiple bands corresponding to the vibrations of the bicyclic aromatic system. |
| ~1250 | C-O stretch (carboxylic acid) | A medium to strong absorption. |
| ~800 | C-H out-of-plane bend | Bending vibrations of the aromatic C-H bonds. |
| ~600 | C-Br stretch | A weak to medium absorption in the fingerprint region. |
Mass Spectrometry (Predicted Fragmentation)
| m/z | Fragment Ion | Notes |
| 240/242 | [M]⁺ (Molecular Ion) | A characteristic isotopic pattern with two peaks of roughly equal intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
| 223/225 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 195/197 | [M-COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |
| 116 | [C₇H₄N₂]⁺ (Indazole ring fragment) | Fragmentation of the brominated benzene ring, leading to the core indazole structure. |
Experimental Protocols
Synthesis of 6-bromo-1H-indazole-3-carboxylic acid
A plausible synthetic route to 6-bromo-1H-indazole-3-carboxylic acid involves the oxidative cyclization of 6-bromoisatin. The following is a detailed experimental protocol based on established methodologies for similar transformations.
Materials:
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6-bromoisatin
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Sodium hydroxide (NaOH)
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Sodium nitrite (NaNO₂)
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Sulfuric acid (H₂SO₄)
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Hydrochloric acid (HCl)
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Deionized water
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Ice
Procedure:
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Preparation of the Isatin Solution: In a round-bottom flask, dissolve 6-bromoisatin (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature until a clear solution is obtained.
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Diazotization: Cool the isatin solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) to the reaction mixture while maintaining the temperature below 5 °C. Stir vigorously for 30 minutes.
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Preparation of the Acidic Solution: In a separate beaker, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. Cool this solution to 0-5 °C in an ice bath.
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Addition to Acid: Slowly add the diazotized isatin solution to the cold, vigorously stirred sulfuric acid solution. A precipitate may form. Continue stirring at 0-5 °C for 1 hour.
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Reduction and Cyclization: Prepare a solution of tin(II) chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the tin(II) chloride solution to the reaction mixture. A color change and/or gas evolution may be observed.
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Reaction Completion and Isolation: Allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material. The product, 6-bromo-1H-indazole-3-carboxylic acid, will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts and acids. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
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Drying: Dry the purified product under vacuum to obtain 6-bromo-1H-indazole-3-carboxylic acid as a solid.
Role in Signaling Pathways and Drug Discovery
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 1H-indazole-3-carboxamide derivatives, which can be synthesized from 6-bromo-1H-indazole-3-carboxylic acid, have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[2]
PAK1 is a key downstream effector of the small GTPases Rac and Cdc42 and is involved in regulating cell motility, morphology, and proliferation. Aberrant PAK1 activity is implicated in the progression and metastasis of various cancers. By inhibiting PAK1, 1H-indazole-3-carboxamide derivatives can disrupt these pathological processes.
The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the kinase. The indazole core mimics the purine ring of ATP, while substituents at the 3-position and on the indazole ring system can be tailored to achieve high affinity and selectivity for the target kinase.
Below is a diagram illustrating the synthesis of a generic 1H-indazole-3-carboxamide inhibitor and its role in the PAK1 signaling pathway.
The workflow for the synthesis and biological evaluation of such inhibitors is a multi-step process that is central to modern drug discovery efforts.
Conclusion
6-bromo-1H-indazole-3-carboxylic acid is a compound of significant interest to the scientific and drug development communities. While comprehensive experimental data on the parent molecule is somewhat limited, its chemical properties can be reliably predicted, and its utility as a synthetic intermediate is well-established. Its role as a precursor to potent kinase inhibitors, such as those targeting the PAK1 signaling pathway, highlights its importance in the ongoing search for novel therapeutics. The experimental protocols and data presented in this guide are intended to facilitate further research and development involving this versatile chemical entity.
